5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine core with a benzyl group attached, making it a valuable scaffold in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the use of NH-pyrazole carbonic acids as key intermediates. The regioselectivity for direct insertion of the substituent to the core is a critical aspect of the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a multigram scale in a cost-efficient manner . This scalability is essential for its application in medicinal chemistry and other fields.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Catalytic hydrogenation can lead to derivatives with free positions suitable for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include NH-pyrazole carbonic acids, boronic acids, and copper (II) acetate . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include functionalized derivatives of this compound, which can be further utilized in various applications .
Scientific Research Applications
5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can inhibit a broad range of nucleoside-resistant variants of hepatitis B virus (HBV) by acting as a core protein allosteric modulator (CpAM) . This inhibition is achieved through the compound’s ability to bind to the core protein and disrupt its function, thereby reducing the viral load .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine include:
- 5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
- 7-Benzyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid
- 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for a wide range of functionalizations and applications. Its ability to act as a core protein allosteric modulator (CpAM) for HBV sets it apart from other similar compounds .
Properties
IUPAC Name |
5-benzyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-4-12(5-3-1)10-15-8-9-16-13(11-15)6-7-14-16/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYBUZILSAMZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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